

A Comprehensive Technical Guide to Fmoc-NH-PEG12-CH2CH2COOH

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Compound of Interest

Compound Name: *Fmoc-NH-PEG12-CH2CH2COOH*

CAS No.: 1952360-91-6; 756526-01-9;
850312-72-0

Cat. No.: B2533124

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Fmoc-NH-PEG12-CH2CH2COOH**, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties and Identification

Fmoc-NH-PEG12-CH2CH2COOH is a versatile chemical tool composed of three key functional components: a base-labile Fmoc-protected amine, a flexible and hydrophilic 12-unit polyethylene glycol (PEG) spacer, and a terminal propionic acid. This unique structure allows for sequential and specific conjugation reactions, making it an invaluable asset in the synthesis of complex biomolecules.

Property	Data	Citations
CAS Number	1952360-91-6, 756526-01-9	[1][2][3][4]
Molecular Formula	C42H65NO16	[1][2][3][4][5]
Molecular Weight	~839.96 g/mol	[1][2][3][4]
Synonyms	Fmoc-N-amido-PEG12-acid, O-(N-Fmoc-2-aminoethyl)-O'- (2-carboxyethyl)- undecathyleneglycol, Fmoc- PEG12-propionic acid	[1][3]
Purity	≥95%	[3][4]
Appearance	Colorless to light yellow clear liquid	[5]
Storage Conditions	-20°C for long-term storage, keep dry and avoid sunlight	[3][5]

Key Applications in Research and Drug Development

The distinct functionalities of **Fmoc-NH-PEG12-CH₂CH₂COOH** make it suitable for a variety of advanced applications. The hydrophilic PEG spacer is particularly noted for increasing the solubility of conjugated molecules in aqueous media.[2][6][7]

- **PROTAC Linker:** This molecule is frequently used as a PEG-based linker in the synthesis of PROTACs.[2][8][9] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[8] The PEG linker component connects the ligand for the target protein to the ligand for the E3 ligase.
- **Antibody-Drug Conjugate (ADC) Linker:** It serves as a cleavable linker in the construction of ADCs, which are designed to deliver a cytotoxic agent specifically to cancer cells by attaching it to a monoclonal antibody.[3][9]

- Peptide Synthesis and Bioconjugation: The linker is instrumental in tethering peptides to proteins or other large biomolecules like nucleic acids.[3] The PEG chain can help to reduce the aggregation of hydrophobic peptides.[3]
- Drug Delivery and Nanomedicine: Its properties are leveraged in drug delivery systems and nanomedicine to improve the pharmacokinetic profiles of therapeutic agents.[1][10]

Experimental Protocols and Methodologies

The utility of **Fmoc-NH-PEG12-CH2CH2COOH** stems from its two distinct reactive ends, which can be addressed in a controlled, stepwise manner.

Protocol 1: Fmoc Group Deprotection

The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group for the primary amine. Its removal is the first step in many conjugation workflows, exposing the amine for subsequent reactions.

- Objective: To remove the Fmoc protecting group and liberate the primary amine.
- Reagents: A solution of piperidine in an organic solvent (e.g., 20% piperidine in DMF).
- Methodology:
 - Dissolve the **Fmoc-NH-PEG12-CH2CH2COOH** conjugate in the piperidine solution.
 - Allow the reaction to proceed at room temperature. The reaction time is typically short, often ranging from a few minutes to an hour.
 - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
 - Upon completion, the free amine product can be isolated through precipitation, extraction, or chromatographic purification.
- Principle: The Fmoc group is cleaved under basic conditions, yielding the free amine and a dibenzofulvene-piperidine adduct.[2][6][7]

Protocol 2: Carboxylic Acid Activation and Amide Bond Formation

The terminal carboxylic acid can be coupled to a primary amine on a target molecule (e.g., a protein, peptide, or drug molecule) to form a stable amide bond.

- Objective: To conjugate the carboxylic acid terminus to a primary amine-containing molecule.
- Reagents:
 - A coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).^{[2][6][7]}
 - An appropriate solvent (e.g., DMF, DMSO).
 - The amine-containing target molecule.
- Methodology:
 - Dissolve the **Fmoc-NH-PEG12-CH₂CH₂COOH** (or its deprotected amine version, depending on the desired final product) in the chosen solvent.
 - Add the coupling agent (e.g., EDC or HATU) to activate the carboxylic acid group, forming a reactive intermediate.
 - Introduce the target molecule containing a primary amine to the reaction mixture.
 - Allow the reaction to proceed, typically for several hours at room temperature or as optimized for the specific substrates.
 - Monitor the formation of the amide bond via analytical methods.
 - Purify the final conjugate using techniques like dialysis, size-exclusion chromatography, or HPLC.

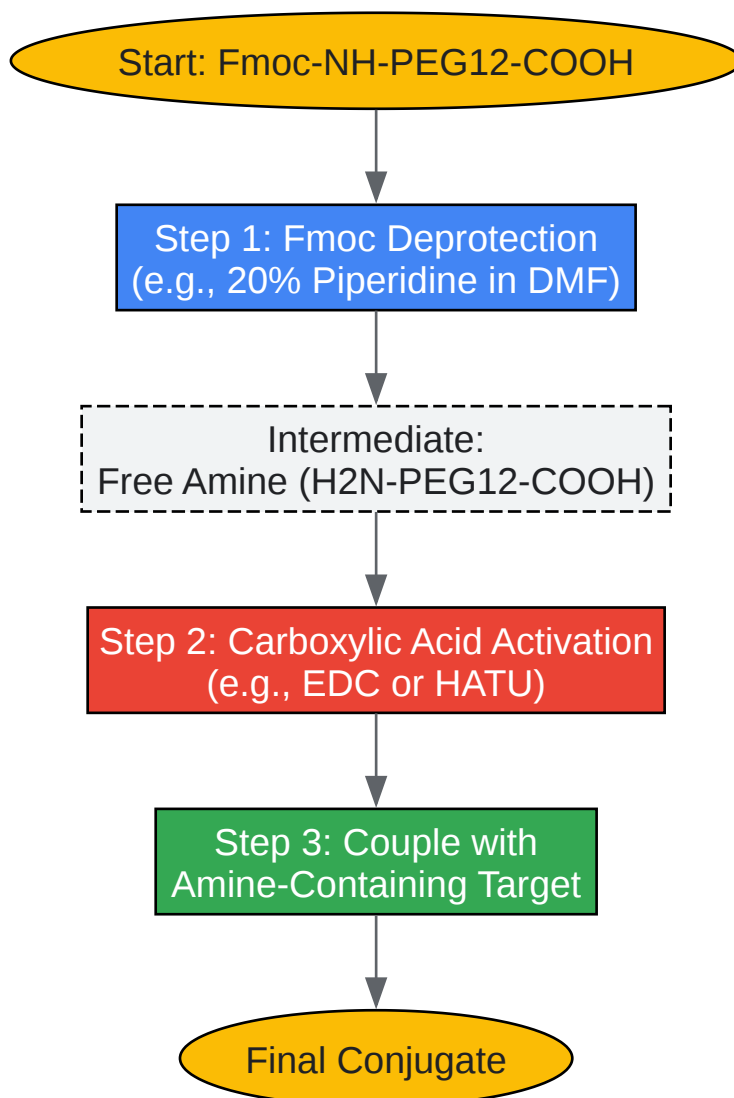
Mandatory Visualizations

The following diagrams illustrate the structure, experimental workflow, and application of **Fmoc-NH-PEG12-CH₂CH₂COOH**.



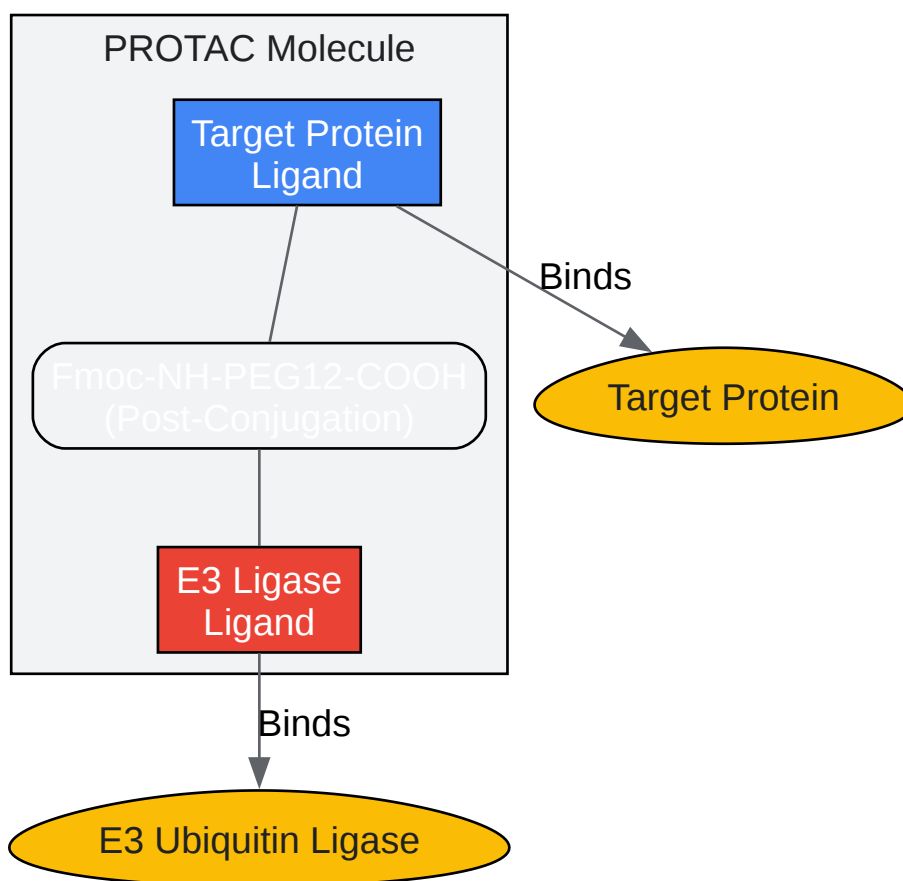
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Caption: Key functional components of the **Fmoc-NH-PEG12-CH₂CH₂COOH** molecule.



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Caption: A standard workflow for bioconjugation using the linker.



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Caption: Conceptual diagram of the linker's role in a PROTAC.

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